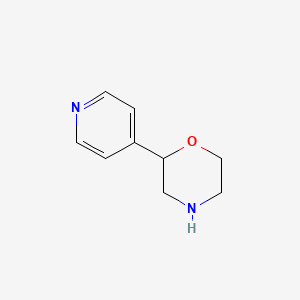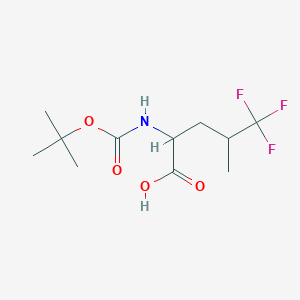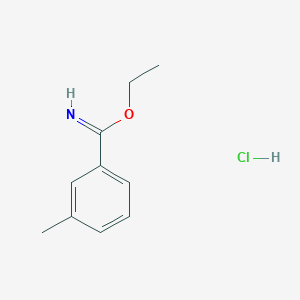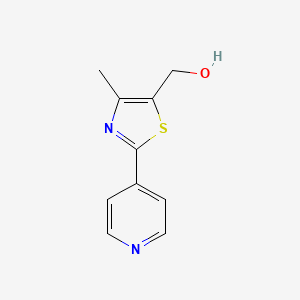
(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol
説明
“(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol” is a compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . It is also known by other names such as 4-methyl-2-pyridin-4-yl thiazol-5-yl methanol, 4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl methanol, and 5-hydroxymethyl-4-methyl-2-pyridin-4-yl-1,3-thiazole .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
While specific chemical reactions involving “(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol” are not available from the retrieved sources, thiazole derivatives have been studied for their corrosion inhibition properties .
科学的研究の応用
Antimicrobial Activity
Thiazole derivatives, including (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol, have been studied for their potential as antimicrobial agents. They have shown efficacy against a range of bacterial strains, including Staphylococcus aureus , E. coli , P. aeruginosa , and S. typhi . The compound’s ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anticancer Properties
The thiazole ring is a common feature in many anticancer drugs. Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities . This suggests that (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol could be a precursor or a lead compound in the synthesis of new anticancer medications.
Neuroprotective Effects
Thiazoles are known to have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . The compound may play a role in the synthesis of drugs aimed at protecting nerve cells from damage or degeneration.
Anti-Inflammatory and Analgesic Applications
Due to their anti-inflammatory and analgesic activities, thiazole derivatives are potential candidates for the development of new pain relief drugs . (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol could be utilized in creating compounds that help manage pain and inflammation.
Antiviral and Antiretroviral Effects
Thiazole compounds have shown promise in the development of antiviral and antiretroviral therapies . This includes potential treatments for HIV, suggesting that the compound could contribute to the fight against viral infections.
Antioxidant Properties
Thiazole derivatives have been recognized for their antioxidant properties, which are crucial in combating oxidative stress in the body . This stress is a factor in many chronic diseases, and antioxidants are important in preventing cellular damage.
Agricultural Applications
In the agricultural sector, thiazole derivatives are used in the synthesis of fungicides and pesticides . (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol could be involved in creating more effective and possibly less toxic agricultural chemicals.
Corrosion Inhibition
Thiazole compounds have been evaluated as corrosion inhibitors for metals . This application is particularly relevant in industrial settings where metal preservation is crucial. The compound could be part of formulations that protect metals from corrosive environments.
特性
IUPAC Name |
(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-9(6-13)14-10(12-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBUFMYJALKFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602566 | |
| Record name | [4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol | |
CAS RN |
886851-57-6 | |
| Record name | [4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



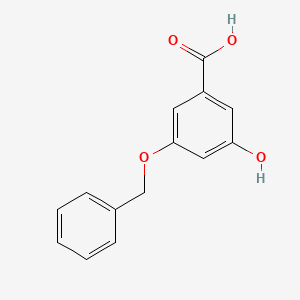
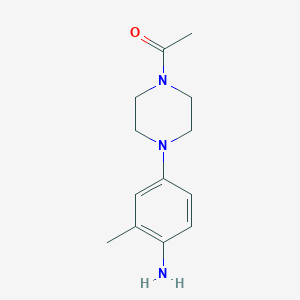
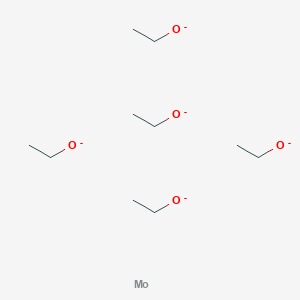

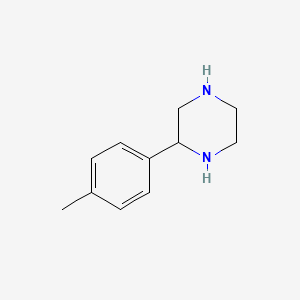
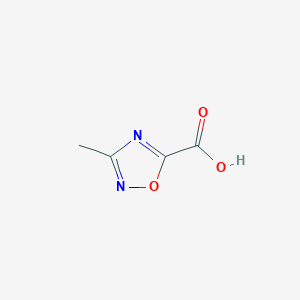
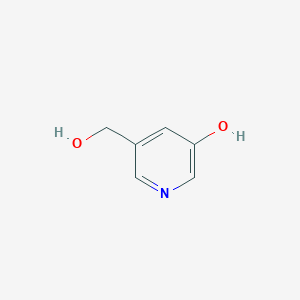
![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)
